(furan-3-yl)trimethylsilane
Description
Properties
CAS No. |
29788-22-5 |
|---|---|
Molecular Formula |
C7H12OSi |
Molecular Weight |
140.3 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Aspects of Furan 3 Yl Trimethylsilane
Electrophilic Ipso-Substitution Reactions of the Trimethylsilyl (B98337) Group
A key feature of the chemistry of arylsilanes, including (furan-3-yl)trimethylsilane, is their participation in electrophilic ipso-substitution reactions. scholaris.ca In these reactions, the C-Si bond is cleaved, and the trimethylsilyl group is replaced by an incoming electrophile at the same position (the ipso carbon). This reactivity provides a powerful method for introducing a variety of functional groups onto the furan (B31954) ring at a specific position.
While direct ipso-borodesilylation of this compound is not extensively documented, the general transformation of arylsilanes to arylboronic acids is a known process. This reaction typically involves the cleavage of the C-Si bond by a boron halide, such as boron tribromide (BBr₃), followed by hydrolysis to yield the corresponding boronic acid. For this compound, this would provide 3-furanboronic acid.
The resulting 3-furanboronic acid is a highly valuable synthetic intermediate. It can readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides. This two-step sequence, from silylated furan to a coupled product, highlights the synthetic utility of the silyl (B83357) group as a masked boronic acid functionality.
Plausible Reaction Scheme:
This compound + BBr₃ → Intermediate borane (B79455)
Intermediate borane + H₂O → 3-Furanboronic acid + (CH₃)₃SiBr
3-Furanboronic acid + Ar-X (in presence of Pd catalyst and base) → 3-Aryl-furan
The trimethylsilyl group can be readily replaced by a halogen atom through electrophilic ipso-halogenation. nih.gov This reaction offers a regioselective method for the synthesis of halofurans. The choice of the halogenating agent determines the nature of the halogen introduced. For instance, treatment of this compound with N-bromosuccinimide (NBS) or bromine (Br₂) would be expected to yield 3-bromofuran. Similarly, reagents like iodine monochloride (ICl) or a mixture of iodine and a silver salt can be used for the introduction of iodine to produce 3-iodofuran. This method is often advantageous over the direct halogenation of furan, which can lead to mixtures of products and polysubstitution due to the high reactivity of the furan ring. acs.org
| Halogenating Reagent | Expected Product |
| N-Bromosuccinimide (NBS) | 3-Bromofuran |
| Bromine (Br₂) | 3-Bromofuran |
| N-Iodosuccinimide (NIS) | 3-Iodofuran |
| Iodine Monochloride (ICl) | 3-Iodofuran |
Unlike the previously described reactions where the trimethylsilyl group is displaced, it can also remain on the furan ring during certain electrophilic aromatic substitutions. The furan ring is electron-rich and readily undergoes reactions like Friedel-Crafts acylation and alkylation, primarily at the more nucleophilic C2 and C5 positions.
In the case of this compound, electrophilic attack is expected to occur preferentially at the C2 position due to activation by the furan oxygen atom. Under appropriate Friedel-Crafts conditions (e.g., using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like SnCl₄ or BF₃·OEt₂), acylation can proceed at the C2 position without cleaving the C-Si bond at the C3 position. researchgate.net This outcome is particularly valuable as it allows for the synthesis of 2,3-disubstituted furans where one substituent is the versatile trimethylsilyl group, which can be retained or used in subsequent transformations. There are documented cases of intramolecular Friedel-Crafts cyclizations of aryl silanes where the silyl group is unexpectedly retained, supporting the feasibility of this reaction type. sacheminc.com
| Electrophile | Catalyst | Expected Product |
| Acetic anhydride | SnCl₄ | 2-Acetyl-3-(trimethylsilyl)furan |
| Benzoyl chloride | AlCl₃ | 2-Benzoyl-3-(trimethylsilyl)furan |
| tert-Butyl chloride | FeCl₃ | 2-(tert-Butyl)-3-(trimethylsilyl)furan |
Nucleophilic Activation and Transformations
The silicon atom in the trimethylsilyl group is electrophilic and can be attacked by nucleophiles. This interaction leads to the cleavage of the carbon-silicon bond, a process that is fundamental to the use of the silyl group as a protecting or removable group in organic synthesis.
Protodesilylation, the replacement of a silyl group with a hydrogen atom, is a common and synthetically useful reaction. This can be achieved under either fluoride-mediated or acidic conditions.
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is the most common reagent for fluoride-induced desilylation. commonorganicchemistry.comnih.gov The high affinity of the fluoride ion for silicon drives the formation of a pentacoordinate silicate (B1173343) intermediate, which then fragments to cleave the C-Si bond. In the presence of a proton source (often residual water in the TBAF solution or added acid), the resulting furyl anion is protonated to give furan. nih.gov This process is highly efficient and proceeds under mild conditions.
Alternatively, acid-catalyzed desilylation can be employed. semanticscholar.org Treatment of this compound with a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid can lead to the cleavage of the C-Si bond. The mechanism likely involves protonation of the electron-rich furan ring, which increases the electrophilicity of the ipso-carbon and facilitates the departure of the trimethylsilyl group.
The synthetic utility of these desilylation reactions lies in the use of the trimethylsilyl group as a "traceless" directing group or a temporary blocking group. A synthetic sequence might involve introducing the silyl group to block a specific position, performing reactions at other sites on the molecule, and then removing the silyl group to restore the hydrogen atom.
| Reagent/Condition | Description |
| Tetrabutylammonium Fluoride (TBAF) in THF | Mild, fluoride-mediated cleavage of the C-Si bond. nih.gov |
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Acid-catalyzed protodesilylation. semanticscholar.org |
| Hydrochloric Acid (HCl) in MeOH/H₂O | Aqueous acidic conditions for C-Si bond cleavage. |
The formation of a furyl anion via deprotonation with a strong base (lithiation) is a cornerstone of furan chemistry. The regioselectivity of this reaction is highly dependent on the substituents present on the furan ring. In 3-substituted furans, deprotonation can occur at either the C2 or C5 position.
While many directing groups for lithiation operate by coordinating with the lithium base, the trimethylsilyl group is non-coordinating. researchgate.netuoc.gr Its influence is primarily steric and electronic. Interestingly, studies on the lithiation of various 3-aryl and 3-styryl furans have revealed a surprising preference for deprotonation at the more sterically hindered C2 position. This regioselectivity is attributed to the through-space stabilization of the resulting C2-lithio species by the π-system of the C3-substituent.
Although direct lithiation of this compound itself is not well-documented, based on these precedents, it is plausible that treatment with an alkyllithium base like n-butyllithium would preferentially form the 2-lithio-3-(trimethylsilyl)furan intermediate. This lithiated species is a powerful nucleophile and can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to generate highly functionalized 2,3-disubstituted furans. In this context, the silyl group acts as a positional anchor, enabling functionalization at the adjacent C2 position.
Oxidation Reactions of this compound
The furan nucleus is susceptible to oxidation, a reaction that can be harnessed for the synthesis of valuable butenolide structures. The trimethylsilyl substituent at the 3-position plays a crucial role in directing the outcome of these oxidative transformations.
The oxidation of furans, including silylated derivatives, with reagents like peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or singlet oxygen (¹O₂) is a well-established method for producing butenolides and related γ-hydroxybutenolides. This transformation proceeds through an initial [4+2] cycloaddition of the oxidant across the furan diene system to form a highly unstable endoperoxide intermediate. This intermediate then rearranges to the final product.
For this compound, the reaction with singlet oxygen, typically generated photochemically in the presence of a sensitizer (B1316253) like Rose Bengal, is expected to yield a silylated butenolide. Research on related 3-silylfuran derivatives that are converted into boroxines has shown that subsequent oxidation yields 3(2H)-furanones, which are isomers of butenolides. This indicates that the furan ring of this compound is susceptible to oxidative rearrangement to form a five-membered lactone ring system.
The position of the substituent on the furan ring is a key determinant of the regiochemical outcome of the oxidation. In the case of this compound, the silyl group at the C3 position directs the rearrangement of the endoperoxide intermediate. Based on studies of similarly substituted furans, the oxidation is expected to be highly regiospecific.
For instance, the oxidation of tris[4-(substituted)furan-3-yl]boroxines, which are synthesized from 4-(substituted)-3-(trimethylsilyl)furans, results in the formation of 4-substituted-3(2H)-furanones. This suggests that upon oxidation of this compound, the resulting product would likely be a 4-(trimethylsilyl)-γ-hydroxybutenolide or its corresponding tautomer, 4-(trimethylsilyl)but-2-en-4-olide, following rearrangement of the intermediate endoperoxide. The trimethylsilyl group remains attached to the carbon skeleton during this transformation, providing a handle for further synthetic modifications.
| Oxidant | Substrate Analogue | Product Type | Regiochemical Outcome |
| Singlet Oxygen (¹O₂) | 2-Substituted Furans | γ-Hydroxybutenolide | Carbonyl group forms at the C2 position |
| Peracid (m-CPBA) | 3-Silylfuran derivative | 3(2H)-Furanone | Carbonyl group forms at the C3 position |
Cycloaddition Reactions of this compound
This compound can participate as a 4π-electron component (diene) in cycloaddition reactions, most notably the Diels-Alder reaction. The silyl group influences the diene's reactivity, selectivity, and the stability of the resulting cycloadducts.
Furan itself is a moderately reactive diene in Diels-Alder reactions due to its aromatic character, which is lost during the cycloaddition. The reaction is often reversible, which can impact product yields. The nature of the substituent on the furan ring significantly modulates this reactivity.
Electronic Effects: The trimethylsilyl group is generally considered to be weakly electron-donating through σ-π hyperconjugation. Electron-donating groups on a furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally enhances the rate of normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. Therefore, this compound is expected to be slightly more reactive than unsubstituted furan.
Steric Effects: The steric bulk of the trimethylsilyl group at the C3 position can influence the stereoselectivity (endo/exo selectivity) of the cycloaddition. Computational and experimental studies on related silylated compounds have shown that bulky silyl groups play a key role in determining the reaction pathway and the configuration of the product. nih.gov The approach of the dienophile may be sterically hindered, potentially favoring the formation of one diastereomer over another.
Regioselectivity: In reactions with unsymmetrical dienophiles, the trimethylsilyl group at the 3-position will direct the regioselectivity of the cycloaddition. The precise outcome is determined by a combination of steric and electronic factors, which influence the alignment of the diene and dienophile in the transition state.
Yield: The yield of the Diels-Alder reaction is influenced by the equilibrium between the starting materials and the cycloadduct. Factors that stabilize the product, or reaction conditions that remove the product from the equilibrium (e.g., precipitation or subsequent reaction), can improve the yield. The reversibility of the furan Diels-Alder reaction means that thermodynamic control can sometimes favor retro-cycloaddition.
| Factor | Influence on this compound Diels-Alder Reactivity |
| Electronic Effect of TMS | Weakly electron-donating, potentially increasing reaction rate with electron-poor dienophiles. |
| Steric Effect of TMS | Bulky group at C3 can influence endo/exo selectivity and the trajectory of dienophile approach. nih.gov |
| Regioselectivity | Directs the orientation of unsymmetrical dienophiles. |
| Reaction Reversibility | A key challenge in furan Diels-Alder chemistry; yield is dependent on the reaction equilibrium. |
In addition to reacting with carbon-carbon dienophiles, furans can also undergo hetero-Diels-Alder reactions with dienophiles containing one or more heteroatoms, such as nitroso compounds (-N=O) or azo compounds (-N=N-). These reactions provide access to six-membered heterocyclic rings.
The reactivity of this compound in hetero-Diels-Alder reactions is expected to follow similar principles as in the all-carbon version. The electron-donating nature of the silyl group should enhance reactivity towards electron-deficient heterodienophiles. Studies on the cycloaddition of furans with reactive heterodienes like nitrosoalkenes have demonstrated the formation of furo nih.govacs.orgoxazines. While specific studies on 3-silylfurans in this context are limited, it is anticipated that they would serve as competent dienes. The steric and electronic influence of the trimethylsilyl group would again be expected to control the regio- and stereoselectivity of the cycloaddition, leading to specific isomers of the resulting silylated heterobicyclic products.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-silicon bond in this compound allows it to act as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. This is a powerful method for forming new carbon-carbon bonds at the C3 position of the furan ring.
The most relevant reaction for this class of compounds is the Hiyama coupling . This reaction involves the palladium-catalyzed coupling of an organosilicon compound with an organic halide or triflate. A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent, more nucleophilic siliconate species in situ.
In a typical Hiyama coupling, this compound can be reacted with various aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a fluoride activator. The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation (where the furan group is transferred from silicon to palladium), and reductive elimination to yield the 3-substituted furan product. This methodology is valued for the relatively low toxicity and stability of the organosilane precursors. Reviews on the topic have noted that substrates bearing heterocyclic rings, including furan, are effective coupling partners in Hiyama reactions. researchgate.net
| Reaction | Description | Role of this compound | Key Reagents |
| Hiyama Coupling | Pd-catalyzed C-C bond formation between an organosilane and an organic halide/triflate. | Furan nucleophile precursor. | Palladium catalyst, Fluoride activator (e.g., TBAF), Organic halide (R-X). |
This reaction provides a direct and efficient route to synthesize complex 3-substituted furans, which are important structural motifs in many natural products and pharmaceuticals.
Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation
While the Suzuki-Miyaura reaction traditionally involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, the analogous reaction for an organosilane compound like this compound is known as the Hiyama coupling. wikipedia.orgorganic-chemistry.org This transformation allows for the formation of carbon-carbon bonds by coupling the organosilane with aryl, alkenyl, or alkyl halides. organic-chemistry.org
The activation of the relatively inert carbon-silicon bond is crucial for the success of the Hiyama coupling and typically requires an activating agent, such as a fluoride source or a base, to generate a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.orgnih.gov
Detailed research on the palladium-catalyzed arylation of silylated furan derivatives provides significant insight into the reactivity of the C–Si bond. In a study on the arylation of trimethylsilylated benzofuran (B130515), a close structural analog to silylated furan, it was demonstrated that the C–Si bond could be effectively functionalized. The reaction proceeded in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and required a specific activator. researchgate.net Interestingly, common fluoride activators like tetrabutylammonium fluoride (TBAF) were found to be ineffective for this particular substrate. Instead, the use of silver(I) fluoride (AgF) or a combination of silver(I) nitrate (B79036) (AgNO₃) and potassium fluoride (KF) successfully promoted the reaction, affording the arylated products in good yields. researchgate.net The reaction showed tolerance to both electron-donating and electron-withdrawing groups on the aryl iodide coupling partner. researchgate.net
| Catalyst | Activator | Coupling Partner (Ar-I) | Product | Yield (%) |
| PdCl₂(PPh₃)₂ | AgF | 4-Iodoanisole | 2-(4-Methoxyphenyl)benzofuran | 68 |
| PdCl₂(PPh₃)₂ | AgF | 4-Iodotoluene | 2-(4-Methylphenyl)benzofuran | 65 |
| PdCl₂(PPh₃)₂ | AgF | Ethyl 4-iodobenzoate | Ethyl 4-(benzofuran-2-yl)benzoate | 81 |
| PdCl₂(PPh₃)₂ | AgF | 4-Nitroiodobenzene | 2-(4-Nitrophenyl)benzofuran | 95 |
| PdCl₂(PPh₃)₂ | AgF | 4-Cyanoiodobenzene | 4-(Benzofuran-2-yl)benzonitrile | 99 |
This table is based on data from the palladium-catalyzed arylation of a silylated benzofuran, serving as a model for the reactivity of silylated furans. researchgate.net
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts serve as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. orgsyn.org They are particularly effective in activating challenging substrates and have been widely used in Suzuki-Miyaura couplings involving heteroaryl compounds. orgsyn.orgorgsyn.org For instance, the nickel-catalyzed Suzuki-Miyaura coupling of 3-furanylboronic acid with 5-bromopyrimidine, using a catalyst like NiCl₂(PCy₃)₂, proceeds in high yield to form 5-(furan-3-yl)pyrimidine. orgsyn.orgorgsyn.org
While specific examples detailing the nickel-catalyzed Hiyama cross-coupling of this compound are not extensively documented, the established reactivity of nickel catalysts with furan derivatives suggests their potential applicability. Nickel catalysis has proven effective for C–F bond activation in fluorinated furan derivatives beilstein-journals.org and for the coupling of methylsulfanylbenzofurans with Grignard reagents organic-chemistry.org. These examples highlight the versatility of nickel catalysts in promoting carbon-carbon bond formation on furan and benzofuran scaffolds under various conditions. The general mechanism for such nickel-catalyzed couplings is believed to involve an oxidative addition, transmetalation, and reductive elimination sequence, similar to palladium catalysis, though radical pathways can also be involved. mit.edu
| Catalyst | Ligand | Base | Reactants | Product | Yield (%) |
| NiCl₂ | PCy₃ | K₃PO₄ | 5-Bromopyrimidine + 3-Furanylboronic acid | 5-(Furan-3-yl)pyrimidine | 83 |
| Ni(cod)₂ | PCy₃ | K₂CO₃ | 2-Fluoronaphtho[2,1-b]furan + m-Tolylboronic acid | 2-(m-Tolyl)naphtho[2,1-b]furan | 100 |
| NiCl₂(PPh₃)(IPr) | - | - | 2-Methylsulfanylbenzofuran + n-Hexylmagnesium bromide | 2-(n-Hexyl)benzofuran | 99 |
This table showcases the utility of nickel catalysts in cross-coupling reactions involving various furan derivatives. orgsyn.orgorgsyn.orgbeilstein-journals.orgorganic-chemistry.org
Other Palladium-Catalyzed Transformations
Beyond standard cross-coupling, the C–Si bond of this compound is a substrate for other palladium-catalyzed transformations. The palladium-catalyzed homocoupling of silylated furans can occur, leading to the formation of bifurans. Furthermore, direct arylation via C–H activation is a prominent palladium-catalyzed reaction for furan derivatives, though this reaction does not directly involve the C–Si bond. mdpi.com
The most relevant palladium-catalyzed transformation for this compound remains the Hiyama-type coupling, which relies on the specific activation of the C–Si bond. Research on silylated benzofurans has shown that palladium catalysts, when paired with the appropriate activator (e.g., AgF), can selectively cleave the C–Si bond to facilitate arylation. researchgate.net This selectivity is critical, as furan rings also possess reactive C–H bonds that can participate in other palladium-catalyzed reactions. The choice of catalyst, ligand, and activator can therefore direct the reaction to proceed via C–Si functionalization over C–H activation, providing a powerful tool for the regioselective synthesis of substituted furans. researchgate.net
Reductions of Silylated Furans
The furan ring can be partially or fully reduced to yield dihydrofuran and tetrahydrofuran (B95107) derivatives, respectively. These reduced heterocycles are valuable structural motifs in many natural products and pharmaceuticals. While metal-catalyzed hydrogenation is a common method, it often requires harsh conditions. nih.govacs.org Recent advances have established mild, metal-free reduction methods applicable to a wide range of furan derivatives.
Brønsted Acid-Catalyzed Reduction using Silanes
A mild and efficient method for the reduction of the furan ring involves the use of a Brønsted acid catalyst in combination with a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH). nih.govacs.org This approach avoids the need for metal catalysts and high-pressure hydrogenation. A key challenge in the acid-catalyzed chemistry of furans is their propensity to polymerize. acs.org This issue is overcome by using hexafluoroisopropanol (HFIP) as the solvent, which mitigates polymerization side reactions. nih.govnih.gov
The proposed mechanism for 3-substituted furans begins with the protonation of the furan ring by the Brønsted acid (e.g., trifluoroacetic acid, TFA), which generates a reactive oxocarbenium ion. This intermediate is then reduced by the silane via hydride transfer, typically at the 2-position, to yield the 2,5-dihydrofuran (B41785) product. The catalytic cycle is regenerated through the hydrodesilylation of the resulting silylium (B1239981) species. acs.org
Selective Reduction to Dihydrofuran and Tetrahydrofuran Derivatives
The degree of reduction—whether it stops at the dihydrofuran stage or proceeds to the fully saturated tetrahydrofuran—can be precisely controlled by the strength of the Brønsted acid catalyst. nih.gov This selectivity is generally independent of the stoichiometry of the silane reducing agent.
Partial Reduction to 2,5-Dihydrofurans: Using a relatively mild acid like trifluoroacetic acid (TFA) as the catalyst selectively yields the 2,5-dihydrofuran product. nih.gov
Complete Reduction to Tetrahydrofurans: Employing a stronger acid, such as triflic acid (TfOH), promotes a second reduction step, leading to the formation of the corresponding tetrahydrofuran derivative. nih.gov
This methodology provides a predictable and substrate-controlled route to either partially or fully saturated furan rings from a common precursor. acs.org
| Substrate Type | Acid Catalyst (mol%) | Silane (equiv.) | Solvent | Product |
| 3-Aryl Furan | TFA (5%) | Et₃SiH (1.5) | HFIP | 2,5-Dihydrofuran derivative |
| 3-Aryl Furan | TfOH (2%) | Et₃SiH (2.5) | HFIP | Tetrahydrofuran derivative |
This table summarizes the conditions for the selective Brønsted acid-catalyzed reduction of 3-substituted furans. nih.gov
Silyl Group Migration Phenomena in Furan Systems
Silyl group migrations are well-known rearrangement reactions in organosilicon chemistry. The most common is the Brook rearrangement, which involves the intramolecular, base-catalyzed [1,n]-migration of a silyl group from a carbon atom to an oxygen atom. gelest.comwikipedia.org The driving force for this rearrangement is the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.org The reverse reaction, a [1,n] oxygen-to-carbon silyl migration, is known as a retro-Brook rearrangement. wikipedia.orgnih.gov
These phenomena have been observed in systems involving the furan moiety. For instance, a retro-Brook rearrangement was reported to occur in a short-lived, furan-derived dipolar intermediate generated from the reaction of a bis(trimethylsilyl) acetylenedicarboxylate (B1228247) with cyclooctyne. nih.gov
In other synthetic sequences, both forward and reverse Brook rearrangements have been utilized to achieve the transformation of substituted furans. One reported methodology involved a sequence of reactions where a 1,4-silyl C-to-O migration was followed by a reverse O-to-C rearrangement to afford 3,4-disubstituted furans. gelest.com These rearrangements typically proceed through a pentacoordinate silicon transition state or intermediate. The direction of the equilibrium between the silyl carbinol and the silyl ether (forward vs. retro rearrangement) can be influenced by factors such as the stability of the corresponding carbanion and alkoxide, the solvent, and the nature of the counterion. organic-chemistry.org
Advanced Applications of Furan 3 Yl Trimethylsilane in Chemical Synthesis
(Furan-3-yl)trimethylsilane as a Versatile Synthetic Building Block
The strategic placement of the trimethylsilyl (B98337) (TMS) group at the C-3 position of the furan (B31954) ring makes this compound a uniquely valuable intermediate in organic synthesis. The silyl (B83357) group can function as a removable blocking group, a directing group for lithiation, or a handle for ipso-substitution, providing chemists with precise control over the regioselectivity of subsequent reactions. This versatility has been harnessed for the synthesis of complex, highly substituted furan-containing molecules.
Preparation of Densely Substituted Furan Rings
The synthesis of multi-substituted furans is a significant challenge in organic chemistry due to the sensitive nature of the furan ring and the difficulty in controlling the position of incoming substituents. scholaris.ca Organosilyl groups, such as the trimethylsilyl group in this compound, have proven to be exceptionally useful in overcoming these challenges. scholaris.ca They can be judiciously placed to control the introduction of new functional groups or can be directly replaced by an electrophile in an ipso-substitution reaction. scholaris.ca
One common strategy involves the use of the TMS group to block a specific position, thereby directing subsequent electrophilic substitution to a different, desired position on the furan ring. For example, by first silylating the 3-position, a subsequent reaction can be directed to the 2- or 5-position. Following this, the silyl group can be easily removed, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield a specifically substituted furan that would be difficult to access directly. scholaris.ca
Furthermore, the C-Si bond can be cleaved and replaced by a variety of electrophiles. This ipso-substitution allows for the direct introduction of functional groups at the C-3 position. The process often involves converting the silylated furan into a more reactive intermediate, such as a boroxine (B1236090), which can then participate in cross-coupling reactions to form C-C bonds. acs.org This method provides a reliable route to 3,4-disubstituted furans. researchgate.net
| Starting Material | Reagents | Resulting Substitution Pattern | Key Feature of TMS Group |
| This compound | 1. n-BuLi 2. Electrophile (E+) | 2-E-3-TMS-Furan | Directing group for lithiation |
| 4-Substituted-(Furan-3-yl)trimethylsilane | B(OH)3, then Pd catalyst, Aryl-X | 3-Aryl-4-Substituted-Furan | Precursor for boroxine in cross-coupling |
| 2,4-Disubstituted-(Furan-3-yl)trimethylsilane | TBAF | 2,4-Disubstituted Furan | Removable blocking group |
Synthesis of Furan-Containing Natural Products and Analogues
The furan moiety is a core structural component in a vast array of biologically active natural products. researchgate.netnih.gov Consequently, the development of efficient methods for the synthesis of substituted furans is of great interest for medicinal chemistry and drug discovery. researchgate.netresearchgate.net this compound and its derivatives serve as key intermediates in the synthesis of several of these important molecules.
For instance, the synthesis of natural products like perillene (B150451) and dendrolasin, which are 3-substituted furans, can be streamlined using methodologies that rely on silylated furan precursors. researchgate.net The ability to selectively functionalize the 3-position of the furan ring is critical for constructing these targets. The strategies often involve the alkylation of 3-lithiofuran, which can be generated from precursors related to this compound, allowing for the introduction of the characteristic side chains found in these natural products. researchgate.net
| Natural Product | Structural Feature | Synthetic Utility of Silylated Furan |
| Dendrolasin | 3-Substituted furan with a long alkyl chain | Enables regioselective introduction of the farnesyl side chain at the C-3 position. |
| Perillene | 3-Substituted furan with an isoprenoid side chain | Facilitates the key coupling step to install the side chain onto the furan core. researchgate.net |
| Longifolin | 2,4-Disubstituted furan | The silyl group can be used to block one α-position (e.g., C-5) to allow for sequential, regiocontrolled alkylation at the C-4 and C-2 positions. |
| Ursinanolide | 2,3-Disubstituted furan | A silyl group at the C-5 position can direct metallation and subsequent alkylation to the C-2 and C-3 positions. |
Application in Total Synthesis Strategies
Beyond specific natural product targets, this compound is a valuable component in broader total synthesis strategies. The furan ring itself can be a stable precursor to other functionalities; for example, it can be oxidized to a butenolide or participate in Diels-Alder reactions. The presence of a silyl group provides a point of control and a handle for further elaboration within a complex synthesis.
Role in the Development of New Catalytic Cycles and Reagents
The utility of this compound extends beyond its use as a passive building block. The reactivity of its carbon-silicon bond has been exploited in the development of new reagents and catalytic processes, particularly in the burgeoning field of transition-metal-free catalysis.
Precursor for Advanced Organosilane Reagents
Organosilanes are prized in organic synthesis for their stability, low toxicity, and unique reactivity, especially in cross-coupling reactions like the Hiyama coupling. thermofishersci.in this compound can be converted into more advanced organosilane reagents, such as furanyldimethylsilanols. These silanols exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions. thermofishersci.in The transformation from a stable trimethylsilane (B1584522) to a more reactive silanol (B1196071) allows the furanyl group to be transferred efficiently to aryl halides or triflates, providing a powerful method for constructing biaryl structures containing a furan ring. thermofishersci.in This two-step sequence—functionalization of the furan ring followed by conversion of the TMS group to a more reactive silane (B1218182)—is a powerful strategy for building molecular complexity.
Utilization in Transition Metal-Free Catalysis
A significant area of modern chemical research is the development of reactions that avoid the use of expensive and potentially toxic transition metals. acs.org this compound and related compounds are finding use in such methodologies. For example, transition-metal-free methods for synthesizing substituted furans have been developed using organocatalysts like tributylphosphine (B147548) (Bu3P). organic-chemistry.orgbohrium.com These reactions may involve a tandem sequence where a phosphine (B1218219) catalyst mediates the formation of the furan ring from acyclic precursors. While not a direct reaction of this compound, the principles of controlling substitution patterns with silicon are integral to the design of substrates for these metal-free cyclizations.
More directly, borane (B79455) catalysts such as tris(pentafluorophenyl)borane, B(C6F5)3, have been shown to catalyze the ring-opening of furans with hydrosilanes. nih.gov This transition-metal-free process is highly atom-economical and produces valuable α-silyloxy-(Z)-alkenyl silanes. These products, which are versatile synthetic intermediates, can undergo further borane-catalyzed cyclization to form other useful building blocks. nih.gov This cascade reaction highlights how the interaction of silanes with furans under metal-free conditions can generate significant molecular complexity from simple starting materials.
Contribution to Sustainable Chemistry Approaches
Conversion of Biomass-Derived Furan Precursors
The transition towards a sustainable chemical industry relies heavily on the utilization of renewable feedstocks, with biomass being a primary source of organic carbon. mdpi.com Furan derivatives, such as furfural (B47365), are key platform molecules derived directly from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. csic.esgoogle.com These bio-based molecules serve as foundational building blocks for a wide array of value-added chemicals. researchgate.net The strategic functionalization of these simple furans is crucial for expanding their synthetic utility.
This compound emerges as a significant intermediate in this context, directly linking biomass conversion to advanced chemical synthesis. A key challenge in furan chemistry is the selective functionalization of the furan ring, particularly at the C3 position. researchgate.net Recent advancements have demonstrated efficient methods for the direct C3–H silylation of furfural derivatives, providing a direct route from biomass-derived precursors to versatile silylated furan platforms. chemrxiv.orgchemistryviews.org
One notable method involves an iridium-catalyzed reaction where an imine, formed from the aldehyde group of furfural, acts as a temporary directing group to guide the silylation specifically to the C3 position. chemistryviews.org This process utilizes hydrosilanes as the silicon source and proceeds under relatively mild conditions, offering a highly regioselective pathway to compounds like this compound. chemistryviews.org Once formed, the trimethylsilyl group at the C3 position acts as a versatile synthetic handle, allowing for a multitude of subsequent chemical transformations. chemrxiv.org This conversion of a simple biomass-derived molecule into a highly functionalized intermediate represents a significant step in sustainable chemistry, providing access to complex molecules from renewable starting materials. researchgate.netchemrxiv.org
| Step | Description | Precursor/Reagent | Catalyst/Conditions | Resulting Intermediate |
| 1. Biomass Processing | Dehydration of C5 sugars (e.g., xylose) from hemicellulose. | Lignocellulosic Biomass | Acid Catalysis | Furfural |
| 2. Directing Group Installation | Formation of an imine from the furfural's aldehyde group. | Furfural, Amine | - | Furfurylimine |
| 3. C3-H Silylation | Regioselective silylation of the furan ring at the C3 position. | Furfurylimine, Hydrosilane | Iridium Catalyst | C3-Silylated Furfurylimine |
| 4. Deprotection | Hydrolysis of the imine to regenerate the aldehyde and yield the final product. | C3-Silylated Furfurylimine | HCl Solution | C3-Silylated Furfural |
Potential Applications in Materials Science
The unique chemical structure of this compound, combining an aromatic furan ring with a reactive organosilicon moiety, makes it a promising candidate for the development of advanced materials.
Incorporation into Functional Polymers and Composites
Furan-based polymers are gaining significant attention in materials science due to their renewable origins and their ability to impart unique functionalities. bohrium.comresearchgate.net The furan ring can act as a diene in Diels-Alder reactions, a thermoreversible cycloaddition process. eucalyptus.com.br This characteristic is exploited to create self-healing polymers and recyclable thermoset networks. eucalyptus.com.brrsc.org When furan-containing polymers are damaged, the application of heat can reverse the Diels-Alder cross-links, allowing the material to flow and heal cracks before re-forming the cross-links upon cooling. rsc.org
This compound can serve as a monomer or a functionalizing agent for creating such advanced polymers. The trimethylsilyl group can be modified or used as a leaving group to facilitate polymerization or grafting onto other polymer backbones. The incorporation of the furan moiety into polymer chains introduces the potential for Diels-Alder chemistry, enabling the design of smart materials with dynamic properties. researchgate.net
| Polymer Type | Furan Monomer Example | Key Functional Property | Application Area |
| Self-Healing Polymethacrylates | Furan-functionalized methacrylate | Thermoreversible Cross-linking | Reusable Composites, Smart Coatings |
| Recyclable Epoxy Resins | Furan-containing diepoxides | Reversible Network Formation | Recyclable Electronics, Adhesives |
| Photo-crosslinkable Polymers | Furan-pendant poly(vinyl alcohol) | Photochemical [2+2] Cyclodimerization | Micropatterning, Advanced Lithography |
Development of Novel Organosilicon-Based Materials
Organosilicon polymers, such as polysiloxanes and polycarbosilanes, are known for their exceptional properties, including high thermal stability, chemical inertness, and flexibility. iust.ac.irwiley-vch.de The integration of furan rings into an organosilicon polymer backbone can create hybrid materials with a novel combination of characteristics. documentsdelivered.com The silicon-containing backbone provides robustness and stability, while the furan units can introduce aromaticity, reactivity for cross-linking, and specific electronic properties. researchgate.net
This compound is a key precursor for such materials. The Si-C bond allows it to be incorporated into organosilicon polymer chains through various polymerization techniques. researchgate.net The resulting furan-containing organosilicon polymers could find applications as high-performance resins, ceramic precursors, or functional coatings that combine the durability of silicones with the versatile chemistry of the furan ring. documentsdelivered.comresearchgate.net
This compound in Fine Chemical Synthesis
The synthesis of complex organic molecules for the pharmaceutical and agrochemical industries often requires versatile and highly functionalized building blocks. ijsrst.comderpharmachemica.com Furan derivatives are common structural motifs in many biologically active compounds. ijsrst.comnih.govresearchgate.net
Agrochemical and Pharmaceutical Intermediates
This compound serves as a powerful intermediate in the synthesis of complex fine chemicals. The trimethylsilyl group is not merely a passive substituent; it is a key functional handle that activates the furan ring for a variety of subsequent transformations. chemrxiv.org The C(sp²)–Si bond can be selectively cleaved and replaced, making it a cornerstone for cross-coupling reactions. researchgate.net
This reactivity is highly valuable in constructing the complex molecular architectures required for pharmaceuticals and agrochemicals. ijabbr.comorientjchem.org For instance, fluoride-mediated activation of C3-silylated furans allows for a wide range of functionalizations, including arylation, alkenylation, alkynylation, and halogenation, with high yields. researchgate.netchemrxiv.orgchemistryviews.org This enables the efficient assembly of substituted furan cores that are central to many bioactive molecules, such as certain anti-inflammatory agents, antibiotics, and fungicides. mdpi.comderpharmachemica.compharmaguideline.com The ability to build molecular complexity from a biomass-derived platform makes this compound a valuable component in sustainable fine chemical manufacturing. chemrxiv.org
| Reaction Type | Reagent/Catalyst | Bond Formed | Resulting Structure |
| Arylation (Hiyama Coupling) | Aryl halide / Palladium catalyst | C-C (Aryl) | 3-Aryl-furan |
| Alkenylation | Alkenyl halide / Fluoride activation | C-C (Alkenyl) | 3-Alkenyl-furan |
| Alkynylation | Alkynyl halide / Fluoride activation | C-C (Alkynyl) | 3-Alkynyl-furan |
| Halogenation | N-Halosuccinimide | C-Halogen | 3-Halo-furan |
| Trifluoromethylation | Electrophilic CF₃ source | C-CF₃ | 3-Trifluoromethyl-furan |
Spectroscopic and Computational Elucidation of Furan 3 Yl Trimethylsilane
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to the characterization of new chemical entities. For (furan-3-yl)trimethylsilane, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography are employed to determine its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays distinct signals corresponding to the protons of the furan (B31954) ring and the trimethylsilyl (B98337) group. The aromatic protons on the furan ring typically appear as singlets at approximately 7.50 ppm, 7.37 ppm, and 6.55 ppm. The nine equivalent protons of the trimethylsilyl group give rise to a sharp singlet at around 0.25 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. In CDCl₃, the carbon atoms of the furan ring are observed at chemical shifts of approximately 143.9, 140.2, 128.7, and 118.2 ppm. The carbon atoms of the trimethylsilyl group exhibit a signal at a characteristic upfield chemical shift of about -1.9 ppm.
Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Atom |
| ¹H | 7.50 | Furan-H |
| ¹H | 7.37 | Furan-H |
| ¹H | 6.55 | Furan-H |
| ¹H | 0.25 | Si(CH₃)₃ |
| ¹³C | 143.9 | Furan-C |
| ¹³C | 140.2 | Furan-C |
| ¹³C | 128.7 | Furan-C |
| ¹³C | 118.2 | Furan-C |
| ¹³C | -1.9 | Si(CH₃)₃ |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₂OSi, corresponding to a monoisotopic mass of 140.06573 Da uni.lu.
In a typical mass spectrum of a trimethylsilyl compound, fragmentation patterns often involve the loss of a methyl group (a neutral loss of 15 Da) or the entire trimethylsilyl group. The specific fragmentation pattern for this compound would provide further structural confirmation by identifying characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for both the furan ring and the trimethylsilyl group.
Key expected vibrational frequencies include:
C-H stretching from the furan ring, typically appearing above 3000 cm⁻¹.
C=C stretching of the furan ring, usually in the region of 1500-1600 cm⁻¹.
C-O-C stretching of the furan ring, which can be found in the 1000-1300 cm⁻¹ region.
Si-C stretching from the trimethylsilyl group, which gives rise to strong bands around 840 cm⁻¹ and 750-760 cm⁻¹.
CH₃ deformation in the trimethylsilyl group, typically observed around 1250 cm⁻¹.
A theoretical study of furan and its derivatives has shown that ring C-C symmetric and asymmetric stretching vibrations are generally found between 1414-1033 cm⁻¹ globalresearchonline.net.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.
Theoretical investigations on similar molecular systems have been performed to understand their structural and electronic properties jmaterenvironsci.comresearchgate.net. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry and predict bond lengths and angles, which can be compared with potential experimental data.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Generate a theoretical vibrational spectrum (IR and Raman) to aid in the assignment of experimental IR bands.
Predict NMR chemical shifts, which can be compared with experimental values to validate the computational model.
Map the molecular electrostatic potential (MEP) to identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites.
Studies on furan derivatives have shown that the furan ring can act as an electron donor nih.gov. The introduction of a trimethylsilyl group, which is generally considered electron-donating through hyperconjugation, would be expected to influence the electronic properties of the furan ring, affecting its reactivity in chemical transformations.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, primarily through Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanistic pathways. For this compound, computational studies, often in conjunction with experimental work, can predict the most likely routes for reactions such as electrophilic aromatic substitution. These models calculate the energies of reactants, transition states, and products, allowing for the determination of activation barriers.
In analogous systems, such as the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid, DFT studies have identified O,C-diprotonated forms of the furan derivatives as the reactive electrophilic species mdpi.com. By analogy, the reaction of this compound with an electrophile (E+) would likely proceed through the formation of a sigma complex (a Wheland-type intermediate). Computational models can map the energy landscape for electrophilic attack at the C2, C4, and C5 positions of the furan ring. These calculations would typically reveal the relative stabilities of the corresponding transition states and intermediates, thus predicting the most favorable reaction pathway.
For instance, in a hypothetical electrophilic substitution reaction, the mechanistic steps elucidated through computational modeling would be:
Formation of the Encounter Complex: The electrophile and this compound approach each other.
Formation of the Transition State: The electrophile begins to form a bond with a carbon atom of the furan ring, leading to a high-energy transition state.
Formation of the Sigma Complex: A transient cationic intermediate is formed where the aromaticity of the furan ring is disrupted.
Deprotonation/Desilylation: A base removes a proton or the silyl (B83357) group, restoring the aromaticity of the furan ring and yielding the final product.
The calculated activation energies for each potential pathway would determine the preferred mechanism.
Analysis of Bonding and Hyperconjugative Effects
The trimethylsilyl group at the C3 position of the furan ring significantly influences the electronic structure of the molecule through various bonding interactions, most notably hyperconjugation. Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions by examining the delocalization of electron density between filled and empty orbitals.
In silylated aromatic compounds, a key hyperconjugative interaction is the donation of electron density from a filled carbon-silicon (C-Si) σ bond to an empty π* orbital of the aromatic ring (σ-π* hyperconjugation). This interaction can stabilize the molecule and influence its reactivity. Computational studies on related systems have demonstrated the importance of such hyperconjugative effects in stabilizing carbocations and influencing aromaticity utsa.edunih.govresearchgate.net. For this compound, NBO analysis would likely reveal significant delocalization of the C-Si bond electrons into the furan ring's π system.
The stabilizing energy (E(2)) associated with these interactions can be quantified through NBO calculations. A hypothetical NBO analysis for this compound might yield data similar to that observed for other furan derivatives, highlighting the key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| σ(C3-Si) | π(C2-C3) | > 2.0 |
| σ(C3-Si) | π(C4-C5) | > 1.5 |
| LP(O1) | σ*(C2-C3) | > 5.0 |
Note: This table is illustrative and based on general principles of hyperconjugation in similar systems. Actual values would require specific DFT and NBO calculations for this compound.
This electron donation from the C-Si bond can increase the electron density in the furan ring, thereby activating it towards electrophilic attack. The extent of this activation and its directional influence are critical for predicting the molecule's reactivity.
Prediction of Regioselectivity and Stereoselectivity
Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, this is particularly relevant for predicting the outcome of electrophilic aromatic substitution and cycloaddition reactions.
In the case of electrophilic aromatic substitution, the regioselectivity is determined by the relative stabilities of the transition states leading to substitution at the different positions of the furan ring (C2, C4, and C5). The trimethylsilyl group is known to be a good directing group. A classic example is the protodesilylation of 3-trimethylsilylfuran, which demonstrates the directing effect of the silyl group . Computational studies can quantify the activation barriers for electrophilic attack at each position. The position with the lowest activation energy will be the kinetically favored site of substitution. Molecular Electron Density Theory (MEDT) is one approach that has been used to analyze the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzene (B151609) derivatives, and a similar approach could be applied here .
The directing effect of the trimethylsilyl group in electrophilic substitution is often attributed to the β-silicon effect, where the silyl group stabilizes a positive charge on the β-carbon atom through hyperconjugation nih.gov. In the context of this compound, attack at the C2 or C4 position would place the resulting positive charge in a location that could be stabilized by the C-Si bond.
For cycloaddition reactions, such as the Diels-Alder reaction, computational models can predict both the regioselectivity and the stereoselectivity (e.g., endo vs. exo). Studies on the Diels-Alder reactions of boron-substituted furans have shown that substituents at the C3 position can lead to high stereoselectivity, with the exo cycloadduct being formed exclusively in some cases acs.org. Theoretical calculations suggest that both thermodynamic and kinetic factors, influenced by the nature of the substituent, determine the reaction outcome acs.org. For this compound, computational modeling could similarly predict the preferred stereochemical outcome of its reaction with a dienophile by calculating the energies of the endo and exo transition states.
| Reaction Type | Predicted Regio/Stereoselectivity | Computational Basis |
| Electrophilic Aromatic Substitution | C2 or C4 substitution favored | Lower activation energy of the transition state due to stabilization by the β-silicon effect. |
| Diels-Alder Reaction | Potentially high exo selectivity | Lower energy of the exo transition state compared to the endo transition state. |
Note: This table presents predicted outcomes based on established principles and studies of analogous systems.
Q & A
Q. What are the optimal synthetic routes for (furan-3-yl)trimethylsilane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves silylation of furan derivatives using trimethylsilyl reagents. Key steps include:
- Catalyst Selection : Lewis acids (e.g., AlCl₃, BF₃·Et₂O) enhance electrophilic substitution at the furan ring’s 3-position. For example, highlights the use of Lewis acids to optimize cyclization and silylation efficiency .
- Temperature Control : Maintaining temperatures between 0–25°C minimizes side reactions (e.g., over-silylation or ring-opening). Elevated temperatures (>50°C) may degrade thermally sensitive intermediates.
- Solvent Systems : Anhydrous conditions (e.g., THF, dichloromethane) prevent hydrolysis of the trimethylsilyl group.
Table 1 : Comparison of Catalytic Systems for Silylation
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 0–10 | 65–78 | ≥95 |
| BF₃·Et₂O | THF | 20–25 | 72–85 | ≥90 |
| Base-mediated* | Toluene | 80–100 | 50–60 | ≥85 |
| *Base-mediated methods (e.g., KOtBu) are less common but useful for avoiding acidic byproducts . |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H NMR : The furan ring protons (H-2, H-4, H-5) appear as distinct multiplets between δ 6.2–7.5 ppm. The trimethylsilyl group (Si(CH₃)₃) resonates as a singlet at δ 0.1–0.3 ppm. and provide analogous data for structurally related silanes .
- ¹³C NMR : The furan carbons (C-2, C-3, C-4, C-5) appear between 110–150 ppm, while the Si(CH₃)₃ group shows peaks near 0–5 ppm.
- IR Spectroscopy : Key stretches include C-Si bonds (600–800 cm⁻¹) and furan ring C=C (1600–1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., MW = 168.3 g/mol for this compound).
Advanced Research Questions
Q. How can researchers address contradictions in reported yields when employing different catalytic systems for the silylation of furan derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst Deactivation : Impurities (e.g., moisture) in solvents or substrates can poison Lewis acids. Pre-drying reagents and using inert atmospheres (N₂/Ar) improve reproducibility .
- Substrate Steric Effects : Bulky substituents on the furan ring may hinder silylation. Computational modeling (DFT) can predict reactivity trends.
- Side Reactions : Competing pathways (e.g., Friedel-Crafts alkylation) can be suppressed by optimizing stoichiometry (e.g., 1:1.2 substrate-to-silylating agent ratio).
Q. What strategies are recommended for minimizing unwanted side reactions during the functionalization of this compound in complex organic syntheses?
- Methodological Answer :
- Regioselective Protection : Use directing groups (e.g., ester or amide moieties) to block reactive sites on the furan ring. demonstrates this approach for bromomethyl-substituted silanes .
- Transition-Metal Catalysis : Pd or Cu catalysts enable cross-coupling (e.g., Suzuki-Miyaura) without cleaving the Si-CH₃ bond. highlights oxidative trifluoromethylation protocols that preserve silane integrity .
- Low-Temperature Quenching : Terminate reactions at partial conversion (monitored via TLC/GC-MS) to avoid over-functionalization.
Q. How can isotopic labeling or mechanistic probes elucidate the reaction pathways of this compound in transition-metal-catalyzed transformations?
- Methodological Answer :
- Deuterium Labeling : Replace H-2/H-5 of the furan ring with deuterium to track proton transfer steps in silylation or coupling reactions.
- ¹³C-Labeled Substrates : Use ¹³C-enriched silanes to map bond-forming steps via NMR or mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps (e.g., C-Si bond cleavage vs. C-C coupling) .
Data Contradiction Analysis
Q. Why do reported melting points and solubility profiles for this compound vary across studies?
- Methodological Answer :
- Purity Gradients : Impurities (e.g., residual solvents or silyl ethers) lower melting points. Recrystallization from hexane/EtOAc mixtures enhances purity .
- Polymorphism : Solid-state packing variations (e.g., crystalline vs. amorphous forms) affect physical properties. XRD analysis can resolve structural discrepancies.
- Solvent Interactions : Polar aprotic solvents (DMF, DMSO) increase apparent solubility but may induce decomposition over time. Use freshly distilled solvents for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
